Cas no 2229484-90-4 (1-methyl-5-(nitromethyl)-1H-indole)

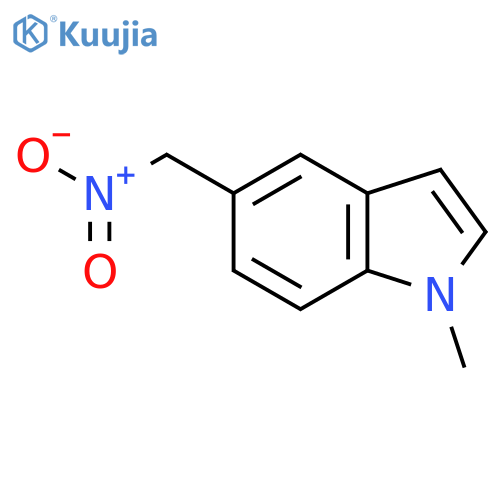

2229484-90-4 structure

商品名:1-methyl-5-(nitromethyl)-1H-indole

1-methyl-5-(nitromethyl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-5-(nitromethyl)-1H-indole

- 2229484-90-4

- EN300-1788748

-

- インチ: 1S/C10H10N2O2/c1-11-5-4-9-6-8(7-12(13)14)2-3-10(9)11/h2-6H,7H2,1H3

- InChIKey: PUOWPTKYAHWNAD-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](CC1C=CC2=C(C=CN2C)C=1)=O

計算された属性

- せいみつぶんしりょう: 190.074227566g/mol

- どういたいしつりょう: 190.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.8Ų

1-methyl-5-(nitromethyl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788748-0.25g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1788748-5.0g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1788748-2.5g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1788748-10.0g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1788748-1g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1788748-5g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1788748-0.1g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1788748-0.05g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1788748-0.5g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1788748-10g |

1-methyl-5-(nitromethyl)-1H-indole |

2229484-90-4 | 10g |

$4236.0 | 2023-09-19 |

1-methyl-5-(nitromethyl)-1H-indole 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

2229484-90-4 (1-methyl-5-(nitromethyl)-1H-indole) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量